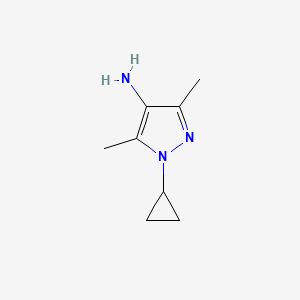
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopropyl group attached to the pyrazole ring, along with two methyl groups at positions 3 and 5. It is a white to light yellow crystalline solid, soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
The synthesis of 1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several routes:
Conventional Synthesis: One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes. This method is versatile and can tolerate various functional groups.
Palladium-Catalyzed Coupling: Another approach is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. This method is efficient and can be performed under ambient pressure.
Chemical Reactions Analysis
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions:
Cyclocondensation: It can react with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: It can undergo substitution reactions with halogens or other nucleophiles, forming various substituted pyrazole derivatives.
Scientific Research Applications
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including antimalarial and antileishmanial activities.
Mechanism of Action
Comparison with Similar Compounds
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds:
3-Amino-5-cyclopropyl-1H-pyrazole: This compound has a similar structure but lacks the methyl groups at positions 3 and 5.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: This compound has a benzoic acid group attached to the pyrazole ring, making it structurally different but functionally similar.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate: This compound has an additional N-methylethanamine group, providing different chemical properties.
Properties
IUPAC Name |
1-cyclopropyl-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-8(9)6(2)11(10-5)7-3-4-7/h7H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJYNYPVNDXMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CC2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
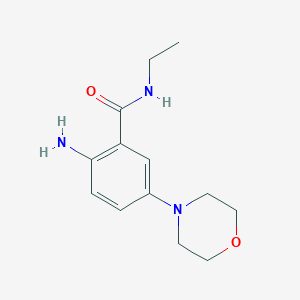
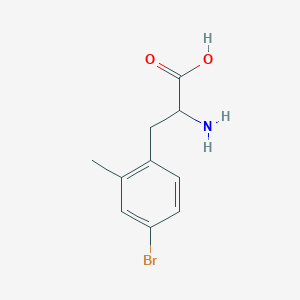
![3-pyrrolidin-1-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B7967337.png)
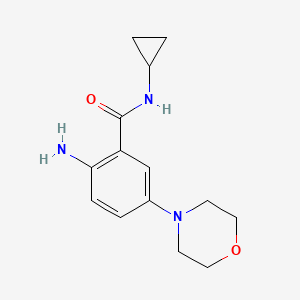
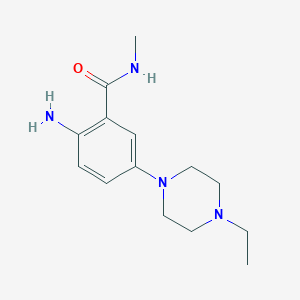
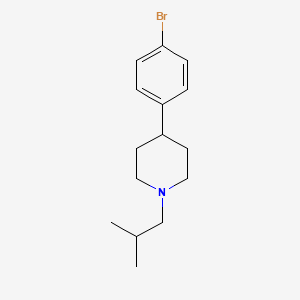
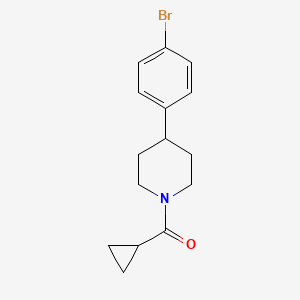
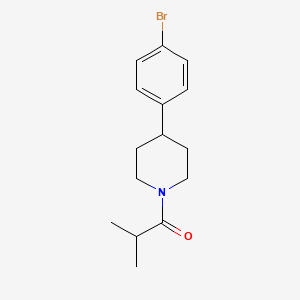

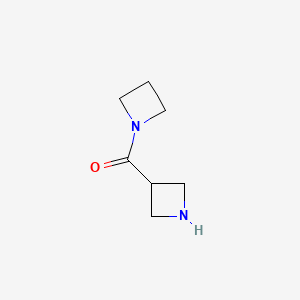
![3-tert-butyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7967408.png)
![2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B7967413.png)
![1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane](/img/structure/B7967419.png)
![1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967426.png)
